molecular formula C₃₀H₅₁BrN₂O₃ B029393 17-Desacetyl Rocuronium CAS No. 119302-86-2

17-Desacetyl Rocuronium

Cat. No.: B029393
CAS No.: 119302-86-2
M. Wt: 567.6 g/mol
InChI Key: KJLODZNGZVUFDC-DSBFZBMTSA-M
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Description

17-Desacetyl-rocuronium is a 3-hydroxy steroid. It has a role as an androgen.

Scientific Research Applications

  • Rocuronium and its metabolite 17-Desacetyl Rocuronium can be quantified in heparinized plasma using capillary gas chromatography, which is vital for pharmacokinetic studies (Probst, Blobner, Luppa, & Neumeier, 1997).

  • Rocuronium directly relaxes isolated rat thoracic aortic smooth muscle, surpassing the effect of phenylephrine, thus having implications in vascular studies and anesthesia (Kim, Lim, & Lee, 2002).

  • In thyroid surgery, a single dose of Rocuronium (0.3 mg/kg) is optimal for intraoperative neuromonitoring, providing sufficient muscle relaxation for intubation without significantly affecting evoked potentials (Lu et al., 2011).

  • Rocuronium is safe and effective for infants and children in neuromuscular blocking, and it shows poor transfer across the human placenta. This information is crucial in pediatric anesthesia (Pacifici, 2022).

  • Rocuronium interacts with human liver microsomal CYPs, which can affect the metabolism of other drugs, such as diazepam (Anzenbacherová et al., 2015).

  • High-performance liquid chromatography (HPLC) methods have been developed for accurate quantification of Rocuronium and its metabolites in body fluids and tissue homogenates, aiding pharmacokinetic studies (Kleef, Proost, Roggeveld, & Wierda, 1993).

Mechanism of Action

Target of Action

17-Desacetyl Rocuronium, a metabolite of Rocuronium, primarily targets cholinergic receptors at the motor end-plate . These receptors play a crucial role in transmitting signals from nerve cells to muscle cells, facilitating muscle contraction.

Mode of Action

This compound acts by competing for cholinergic receptors at the motor end-plate . This competition inhibits the binding of acetylcholine, a neurotransmitter responsible for triggering muscle contraction, to these receptors. As a result, muscle contraction is inhibited, leading to muscle relaxation .

Biochemical Pathways

Its parent compound, rocuronium, is known to interfere with the neuromuscular transmission pathway by blocking the action of acetylcholine at the neuromuscular junction . This leads to muscle relaxation, which is crucial during surgical procedures and mechanical ventilation.

Pharmacokinetics

It’s known that rocuronium, the parent compound, is metabolized to produce this compound . Rocuronium has a rapid onset and intermediate duration of action . The primary route of excretion for Rocuronium is fecal, but renal excretion also occurs .

Result of Action

The primary result of this compound’s action is skeletal muscle relaxation . By inhibiting the action of acetylcholine at the neuromuscular junction, it prevents muscle contraction, leading to muscle relaxation. This is particularly useful in medical procedures that require muscle relaxation, such as endotracheal intubation, surgery, and mechanical ventilation .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, age-related changes can impact the pharmacokinetics and pharmacodynamics of Rocuronium, the parent compound . Elderly patients show increased AUC/D and reduced total clearance compared to young adult patients due to age-related reduced renal function . Therefore, it’s plausible that similar factors could influence the action of this compound.

Safety and Hazards

Users should avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

Future Directions

Future work should look at the impact of age on OATP1A2 activity as well as the impact of OATP1A2 pharmacogenetics on the kinetic disposition of rocuronium .

Properties

IUPAC Name

(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-10,13-dimethyl-2-morpholin-4-yl-16-(1-prop-2-enylpyrrolidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H51N2O3.BrH/c1-4-13-32(14-5-6-15-32)26-19-24-22-8-7-21-18-27(33)25(31-11-16-35-17-12-31)20-30(21,3)23(22)9-10-29(24,2)28(26)34;/h4,21-28,33-34H,1,5-20H2,2-3H3;1H/q+1;/p-1/t21-,22+,23-,24-,25-,26-,27-,28-,29-,30-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJLODZNGZVUFDC-DSBFZBMTSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CC(C2O)[N+]4(CCCC4)CC=C)CCC5C3(CC(C(C5)O)N6CCOCC6)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@@H]([C@@H]2O)[N+]4(CCCC4)CC=C)CC[C@@H]5[C@@]3(C[C@@H]([C@H](C5)O)N6CCOCC6)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H51BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20922932
Record name 2-(Morpholin-4-yl)-16-[1-(prop-2-en-1-yl)pyrrolidin-1-ium-1-yl]androstane-3,17-diol bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20922932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

567.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119302-86-2
Record name Org 9943
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119302862
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Morpholin-4-yl)-16-[1-(prop-2-en-1-yl)pyrrolidin-1-ium-1-yl]androstane-3,17-diol bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20922932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[(2β,3α,5α,16β,17β)-3,17-Dihydroxy-2-(4-morpholinyl)androstan-16-yl]-1-(2-propenyl)pyrrolidinium Bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DESACETYLROCURONIUM BROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1UGT518V8L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 17-desacetyl rocuronium in the context of rocuronium administration?

A1: this compound is a metabolite of rocuronium bromide, a neuromuscular blocking agent. While the provided research focuses on rocuronium itself, they highlight that this compound is a minor metabolite. This means its formation and presence in the body are acknowledged, but the studies primarily focus on the parent compound, rocuronium. [, ]

Q2: How is this compound excreted from the body according to the research?

A2: The research primarily focuses on rocuronium excretion and mentions that only small amounts of this compound were found in various biological samples, including urine, bile, and feces. [] This suggests that while this compound is formed, its excretion pathways might be similar to rocuronium, primarily through urine and feces, but further research is needed to confirm this.

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